Trifluoroacetamidoethyl-SS-propionic NHS ester

Description

Chemical Structure and Key Features

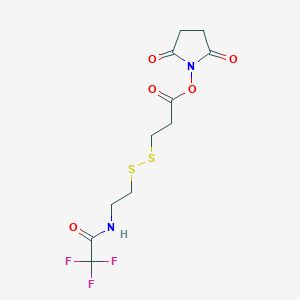

Trifluoroacetamidoethyl-SS-propionic NHS ester (CAS: 2380318-60-3) is a bifunctional reagent widely used in bioconjugation and drug delivery systems. Its structure comprises:

- A trifluoroacetamidoethyl group, which acts as a protecting group for amines during synthesis.

- A disulfide (-S-S-) bridge, enabling cleavability under reducing environments (e.g., intracellular glutathione).

- A propionic acid NHS ester, facilitating covalent bonding with primary amines (e.g., lysine residues in proteins).

Applications

This compound is primarily employed to create reversible crosslinks in antibody-drug conjugates (ADCs), protein modifications, and targeted drug delivery systems. The disulfide bond allows controlled release of payloads in reducing environments, while the NHS ester ensures efficient conjugation .

Properties

Molecular Formula |

C11H13F3N2O5S2 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C11H13F3N2O5S2/c12-11(13,14)10(20)15-4-6-23-22-5-3-9(19)21-16-7(17)1-2-8(16)18/h1-6H2,(H,15,20) |

InChI Key |

WQEBROPMGISFEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Coupling Reaction Using Dicyclohexylcarbodiimide (DCC)

A commonly employed method involves the reaction of trifluoroacetic acid derivatives with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide as a coupling agent:

- Step 1: Dissolve N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.

- Step 2: Add the trifluoroacetic acid derivative to the solution.

- Step 3: Introduce dicyclohexylcarbodiimide to activate the carboxyl group, facilitating the formation of the NHS ester.

- Step 4: Stir the reaction mixture at room temperature until completion, typically monitored by TLC.

- Step 5: Filter off the dicyclohexylurea byproduct and purify the ester by chromatographic methods or recrystallization.

This method yields Trifluoroacetamidoethyl-SS-propionic N-hydroxysuccinimide ester with high purity (95-98%) and minimal side products.

One-Pot Synthesis Using Halophosphoric Acid Esters

An alternative patented process involves a one-pot reaction using N-hydroxysuccinimide, the carboxylic acid, and a halophosphoric acid ester (e.g., diphenyl chlorophosphate) in the presence of a base such as triethylamine:

- Step 1: Combine N-hydroxysuccinimide and triethylamine in an organic solvent like ethyl acetate.

- Step 2: Add the trifluoroacetamidoethyl-SS-propionic acid derivative.

- Step 3: Slowly add diphenyl chlorophosphate dropwise while maintaining the temperature between 0°C and 35°C.

- Step 4: Stir the mixture at room temperature for 1 to 20 hours depending on the substrate.

- Step 5: Work up the reaction by washing with aqueous acid, base, and water to remove impurities.

- Step 6: Isolate the crude NHS ester and purify by recrystallization or solvent washing.

This method is advantageous for its scalability and efficiency, achieving yields up to 90% in related NHS ester syntheses.

Direct Synthesis of N-Trifluoroacetoxy Succinimide Intermediate

A critical intermediate, N-trifluoroacetoxy succinimide (TFA-NHS), can be synthesized via a mild reaction involving trifluoroacetic acid, N-hydroxysuccinimide, bis(trichloromethyl) carbonate, and triethylamine:

- Step 1: Cool a mixture of trifluoroacetic acid and chloroform to 0-5°C under nitrogen.

- Step 2: Add bis(trichloromethyl) carbonate and stir for 5 minutes.

- Step 3: Add triethylamine followed by N-hydroxysuccinimide.

- Step 4: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

- Step 5: Filter off inorganic salts and remove solvent under reduced pressure.

- Step 6: Obtain N-trifluoroacetoxy succinimide in high yield (~92%).

This intermediate can then be used to introduce the trifluoroacetamido group into the target molecule with enhanced reliability and reproducibility compared to traditional methods using trifluoroacetic anhydride.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Temperature | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) coupling | N-hydroxysuccinimide, trifluoroacetic acid derivative, DCC, dichloromethane | Room temperature | 95-98 | High purity, minimal byproducts | Requires removal of dicyclohexylurea |

| One-pot halophosphoric acid ester method | N-hydroxysuccinimide, triethylamine, diphenyl chlorophosphate, ethyl acetate | 0-35°C | ~90 | Scalable, efficient, less byproduct | Longer reaction times possible |

| Direct TFA-NHS synthesis | Trifluoroacetic acid, N-hydroxysuccinimide, bis(trichloromethyl) carbonate, triethylamine | 0-25°C | ~92 | Mild conditions, industrially feasible | Intermediate for further coupling |

Research Discoveries and Practical Considerations

- The trifluoroacetamido group imparts unique chemical stability and reactivity, facilitating selective conjugation under physiological pH (7.2–9.0).

- The disulfide bond in the linker enables cleavable conjugates, important for controlled drug release in antibody-drug conjugates.

- The direct synthesis of N-trifluoroacetoxy succinimide avoids the use of trifluoroacetic anhydride, which is volatile and corrosive, improving safety and scalability.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or solvent washing are standard to ensure product quality.

- The choice of solvent (e.g., dichloromethane, ethyl acetate, chloroform) and temperature control are critical for optimizing yield and purity.

Scientific Research Applications

Key Applications

-

Antibody-Drug Conjugates (ADCs) :

- Trifluoroacetamidoethyl-SS-propionic N-hydroxysuccinimide ester is primarily utilized as a cleavable linker in ADCs. These conjugates combine the specificity of antibodies with the potency of cytotoxic drugs, enabling targeted therapy for cancer treatment. The disulfide bond can be cleaved under reducing conditions, releasing the drug payload specifically in target tissues, thus enhancing therapeutic efficacy while minimizing off-target effects .

-

Bioconjugation :

- The compound facilitates the conjugation of drugs to targeting molecules such as antibodies or peptides. Its ability to react with primary amines allows for the formation of stable amide bonds, which are essential for effective bioconjugation strategies. This property is particularly important in developing therapies that require precise targeting to improve patient outcomes .

-

Research on Binding Affinity :

- Interaction studies involving this compound focus on its binding affinity with primary amines and its stability under physiological conditions. Understanding these interactions is vital for optimizing bioconjugation strategies and ensuring effective drug delivery mechanisms.

- Therapeutic Applications :

Case Studies and Research Findings

Recent studies have focused on optimizing the use of trifluoroacetamidoethyl-SS-propionic N-hydroxysuccinimide ester in ADCs:

- Study on ADC Efficacy : Research published in Acta Pharmaceutica Sinica B highlighted advancements in linker chemistry for ADCs, emphasizing the role of cleavable linkers like trifluoroacetamidoethyl-SS-propionic N-hydroxysuccinimide ester in improving therapeutic indices by enabling selective drug release at tumor sites .

- Stability and Cleavage Studies : Investigations into the stability of this compound under physiological conditions have shown that it maintains stability during circulation while allowing rapid cleavage upon reaching target tissues, crucial for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Trifluoroacetamidoethyl-SS-propionic NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The disulfide bond within the compound can be cleaved under reducing conditions, allowing for the controlled release of the labeled molecule .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Trifluoroacetamidoethyl-SS-propionic NHS ester and its analogs:

Table 1: Key Features of this compound and Analogous Compounds

Functional Group Analysis

a) This compound vs. Azidoethyl-SS-propionic NHS ester

- Structural Difference : Replacement of the trifluoroacetamido group with an azide (-N₃).

- Impact :

b) This compound vs. 3-Azidopropionic Acid Sulfo-NHS ester

- Structural Difference : Replacement of the disulfide bridge with a sulfonated NHS ester.

- Impact :

c) This compound vs. Tetrazine-PEG4-SS-NHS

- Structural Difference : Incorporation of a tetrazine group and PEG spacer.

- Impact :

Reactivity and Stability

- Electron-Withdrawing Effects: The trifluoroacetamido group increases electrophilicity of the NHS ester, enhancing reactivity with amines compared to non-fluorinated analogs .

- Disulfide Stability : The -S-S- bond is stable in extracellular environments but cleaves rapidly in intracellular glutathione-rich conditions (≈10 mM), enabling site-specific drug release .

Biological Activity

Trifluoroacetamidoethyl-SS-propionic NHS ester is a specialized chemical compound that serves as a cleavable linker in drug development, particularly in the formulation of antibody-drug conjugates (ADCs). This compound features a disulfide bond that can be cleaved under reducing conditions, facilitating the selective release of therapeutic agents at target sites. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Trifluoroacetamido group : Enhances solubility and stability.

- Disulfide bond : Provides the cleavable feature essential for targeted drug delivery.

- NHS ester : Allows for efficient conjugation to amine-containing biomolecules.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with various biomolecules, including proteins and peptides. Upon reaching the target site, the disulfide bond can be cleaved by reducing agents (e.g., glutathione), leading to the release of the drug payload.

Applications in Drug Development

This compound is particularly relevant in the context of ADCs, where it enhances therapeutic efficacy while minimizing off-target effects. The following table summarizes key applications:

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Facilitates targeted delivery of cytotoxic drugs to cancer cells. |

| Peptide-Drug Conjugates | Enhances specificity and reduces systemic toxicity in peptide therapies. |

| Diagnostic Agents | Used in labeling techniques for imaging and detection in biological assays. |

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Cytotoxicity Studies : Research indicates that ADCs utilizing this linker demonstrate significantly higher cytotoxic effects against target cancer cells compared to non-targeted therapies. For instance, a study showed that an ADC with this linker exhibited a 50% inhibition concentration (IC50) value significantly lower than that of traditional chemotherapeutics .

- Selectivity and Efficacy : The selective release mechanism allows for higher concentrations of the drug at tumor sites while minimizing exposure to healthy tissues. A comparative study indicated that ADCs with cleavable linkers like this compound had improved therapeutic indices .

- Stability and Release Kinetics : Kinetic studies demonstrated that the compound maintains stability in circulation but rapidly releases its payload upon encountering reducing environments typical of tumor microenvironments .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : An ADC targeting HER2-positive breast cancer utilized this linker, resulting in enhanced tumor regression rates in preclinical models compared to conventional therapies.

- Case Study 2 : In a study involving peptide-drug conjugates for treating autoimmune diseases, the use of this compound improved selectivity and reduced adverse effects associated with systemic drug administration.

Q & A

Basic: How to conjugate Trifluoroacetamidoethyl-SS-propionic NHS ester to amine-containing biomolecules?

Methodological Answer:

The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) under mildly alkaline conditions (pH 7–9). A typical protocol involves:

Dissolving the compound in anhydrous DMSO or DMF to prepare a 10 mM stock.

Mixing the stock with the target biomolecule (e.g., antibody or peptide) in a 5–10:1 molar ratio (reagent:biomolecule).

Incubating at 4°C for 1–2 hours in a buffer such as PBS or HEPES (avoid amine-containing buffers like Tris).

Purifying the conjugate using size-exclusion chromatography or dialysis.

Key Considerations:

- Maintain pH >7 to ensure NHS ester reactivity.

- The disulfide (SS) bridge enables cleavage under reducing conditions (e.g., using TCEP or DTT) for controlled payload release .

Basic: What is the functional role of the disulfide (SS) bridge in this compound?

Methodological Answer:

The disulfide bond serves as a redox-sensitive cleavable linker. In reducing environments (e.g., intracellular glutathione), the SS bond breaks, releasing conjugated payloads (e.g., drugs or probes). This property is exploited in:

- Targeted drug delivery systems , where payloads are released intracellularly.

- Reversible bioconjugation , enabling dissociation in specific experimental conditions.

Experimental Validation: - Cleavage efficiency can be tested via HPLC or gel electrophoresis after treatment with 1–10 mM TCEP/DTT .

Advanced: How to quantify conjugation efficiency and validate product integrity?

Methodological Answer:

Use a combination of analytical techniques:

UV-Vis Spectroscopy: Measure absorbance at 280 nm (protein) and a dye-specific wavelength (if applicable) to estimate labeling ratio.

Mass Spectrometry (MS): Confirm molecular weight shifts due to conjugation.

HPLC: Monitor retention time changes post-conjugation (e.g., reverse-phase HPLC for small molecules).

Ellman’s Assay: Quantify free thiols to assess disulfide stability.

Data Interpretation:

- A 1:1 labeling ratio is ideal for minimal heterogeneity. Deviations may require optimizing reaction time or molar ratios .

Advanced: What factors influence the stability of this compound in experimental conditions?

Methodological Answer:

Critical stability factors include:

- pH: Hydrolysis of the NHS ester accelerates at pH >8.5.

- Temperature: Store at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.

- Redox Environment: The SS bond remains stable in extracellular environments but cleaves in intracellular or TCEP/DTT-containing buffers.

Experimental Design Tips: - Include negative controls (e.g., non-reducing conditions) to confirm cleavage specificity .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage: Lyophilized powder at -20°C, protected from light and moisture.

- Reconstitution: Use anhydrous DMSO or DMF to prevent hydrolysis.

- Handling: Perform reactions under inert gas (N₂/Ar) if prolonged incubation is required.

Troubleshooting: - Precipitation observed during conjugation may indicate poor solubility; add co-solvents (e.g., 10% acetonitrile) .

Advanced: How is this compound applied in targeted drug delivery systems?

Methodological Answer:

The trifluoroacetamido group enhances hydrophobicity for membrane penetration, while the SS bridge enables intracellular drug release. Applications include:

Antibody-Drug Conjugates (ADCs): Conjugate chemotherapeutics to antibodies via the NHS ester.

PROTACs: Link E3 ligase ligands to target-binding molecules for protein degradation.

Case Study:

- In PROTAC synthesis, the compound’s SS bond facilitates endosomal escape and payload release in cancer cells .

Advanced: How to troubleshoot low conjugation yields or aggregation issues?

Methodological Answer:

Common causes and solutions:

- Low Reactivity: Ensure pH 7–9 and fresh NHS ester stock. Replace expired reagents.

- Aggregation: Add detergents (e.g., 0.01% Tween-20) or reduce DMSO concentration.

- Steric Hindrance: Use longer incubation times (4–12 hours) or spacer arms (e.g., PEG4).

Validation: - Analyze reaction mixtures via SDS-PAGE or dynamic light scattering (DLS) .

Advanced: What are the analytical challenges in characterizing this compound?

Methodological Answer:

- NMR Complexity: Trifluoroacetamido protons may overlap with solvent peaks; use deuterated DMSO and advanced pulse sequences.

- Disulfide Degradation: Monitor SS bond integrity via LC-MS under non-reducing conditions.

- Purity Assessment: Employ HPLC with UV/fluorescence detection (≥95% purity required for reproducible results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.